molecular formula C27H25NO6 B10986854 1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxylic acid

1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B10986854
M. Wt: 459.5 g/mol
InChI Key: XEXUPWPOONAPFZ-UHFFFAOYSA-N
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Description

1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the furochromene core and the subsequent attachment of the piperidine ring. Common synthetic routes may include:

    Formation of the Furochromene Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the furochromene intermediate.

    Functional Group Modifications: Additional steps may be required to introduce or modify functional groups, such as acetylation or carboxylation, to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.

    Gene Expression: Influencing gene expression and protein synthesis, thereby affecting cellular processes.

Biological Activity

1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a furochromene backbone and multiple aromatic rings. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound exhibits the following structural characteristics:

  • Molecular Formula : C23H26N2O4
  • Molecular Weight : 402.46 g/mol
  • Functional Groups : Contains an acetyl group, a piperidine ring, and a furochromene core which may influence its biological interactions.

Anticancer Potential

Recent studies have indicated that derivatives of compounds with furochromene structures exhibit anticancer properties . For instance, compounds similar to 1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor . For example, piperidine derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer’s . The incorporation of the furochromene moiety may enhance the binding affinity to these enzymes, making it a candidate for further investigation in Alzheimer's therapy.

Antimicrobial Activity

Some studies have reported antimicrobial activity associated with piperidine derivatives. The compound may possess activity against various bacterial and fungal pathogens, suggesting its potential utility in treating infections .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Furochromene Core : This step often involves cyclization reactions of substituted phenols and α,β-unsaturated carbonyl compounds.
  • Acetylation : The introduction of the acetyl group can be achieved using acetic anhydride or acetyl chloride.
  • Piperidine Ring Formation : The final step usually involves the reaction of the furochromene derivative with piperidine under acidic conditions to form the desired product.

Research Findings

Study FocusFindingsImplications
Anticancer ActivityInduction of apoptosis in cancer cell linesPotential for developing new cancer therapies
Enzyme InhibitionStrong inhibition of AChE and BuChEPossible application in Alzheimer's disease treatment
Antimicrobial PropertiesEffective against bacterial strainsUtility in treating infections

Case Studies

  • Anticancer Study : A recent study evaluated a series of furochromene derivatives for cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that certain modifications enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
  • Neuroprotective Study : Another investigation focused on the inhibition of cholinesterases by piperidine derivatives, revealing that specific structural modifications led to improved inhibitory activity compared to known inhibitors .

Properties

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

1-[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C27H25NO6/c1-15-3-5-17(6-4-15)22-14-33-23-13-24-19(11-21(22)23)16(2)20(27(32)34-24)12-25(29)28-9-7-18(8-10-28)26(30)31/h3-6,11,13-14,18H,7-10,12H2,1-2H3,(H,30,31)

InChI Key

XEXUPWPOONAPFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)N5CCC(CC5)C(=O)O)C

Origin of Product

United States

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